

# Confirming the Structure of 2Methoxyadamantane Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data used to confirm the structure of **2-methoxyadamantane** and its derivatives. Due to the limited availability of published, comprehensive experimental data for **2-methoxyadamantane** itself, this guide leverages data from structurally similar adamantane derivatives to provide a robust framework for structural confirmation. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

# Data Presentation: Comparative Spectroscopic and Crystallographic Data

The following tables summarize key quantitative data from related adamantane derivatives to infer the expected values for **2-methoxyadamantane**.

Table 1: Comparative <sup>1</sup>H NMR Chemical Shift Data (ppm)



Compound	H-2	Protons on Carbons Adjacent to C- 2	Other Adamantane Protons	Reference
2-Adamantanol	3.65	~2.06	1.37 - 1.74	[1]
2- Methoxyadamant ane (Predicted)	~3.5-3.8	~1.9-2.2	~1.5-1.9	-

Table 2: Comparative <sup>13</sup>C NMR Chemical Shift Data (ppm)

Compound	C-2	Carbons Adjacent to C- 2	Other Adamantane Carbons	Reference
2- Methyladamanta ne	38.9	38.1, 28.4	38.1, 28.4, 18.9 (CH3)	[2]
2-Hydroxy-2- methyl- adamantane	72.9	34.9, 27.2	34.9, 27.2, 21.3 (CH3)	[3]
2- Methoxyadamant ane (Predicted)	~75-80	~35-40	~27-38	-

Table 3: Key Mass Spectrometry Fragmentation Data



Compound/Fragme nt	Key m/z values	Interpretation	Reference
2-Substituted Adamantanes	[M-HX]+	Loss of the substituent and a hydrogen atom	[4]
General Ethers	M-31	Loss of a methoxy group (•OCH <sub>3</sub> )	[5][6]
Adamantane Core	135, 93, 79	Characteristic adamantyl cation fragments	[4]
2- Methoxyadamantane (Predicted)	166 (M+), 135, 93	Molecular ion, loss of •OCH <sub>3</sub> , adamantyl cation	-

Table 4: Comparative X-ray Crystallography Data

Compound	Crystal System	Space Group	Key Lattice Parameters	Reference
Adamantane	Cubic	Fm-3m	a = 9.426 Å	Not found in search results
5-chloromethyl- 4- oxahomoadaman tan-5-ol	Monoclinic	P21/c	a=6.464 Å, b=12.927 Å, c=12.537 Å, β=91.56°	Not found in search results
2- Methoxyadamant ane (Predicted)	Likely Monoclinic or Orthorhombic	-	-	-

# **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below. These protocols are generalized based on standard laboratory practices for the analysis of small organic molecules.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the **2-methoxyadamantane** derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Parameters: A standard proton experiment is performed with a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
     Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Spectroscopy:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Parameters: A proton-decoupled carbon experiment is performed with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

### Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is typically used for adamantane derivatives to induce fragmentation.
- Analysis:
  - Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
  - Parameters: For EI, an electron energy of 70 eV is standard. The mass-to-charge ratio
    (m/z) of the resulting ions is scanned over a range of approximately 40-400 amu. The
    resulting mass spectrum shows the molecular ion (M+) and various fragment ions.



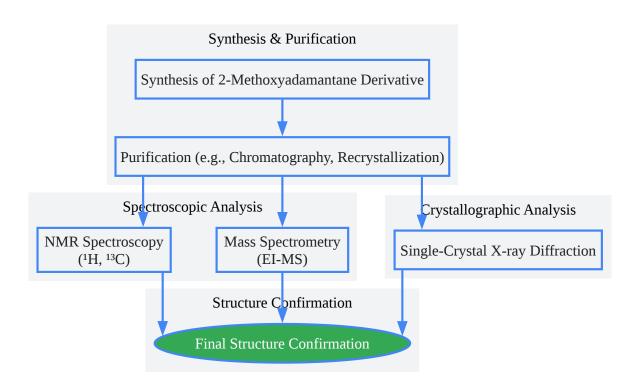
### **Single-Crystal X-ray Diffraction**

- Crystal Growth: Single crystals of the **2-methoxyadamantane** derivative are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
- Data Collection:
  - Instrument: A single-crystal X-ray diffractometer equipped with a Mo K $\alpha$  ( $\lambda$  = 0.71073 Å) or Cu K $\alpha$  ( $\lambda$  = 1.54184 Å) radiation source.
  - $\circ$  Parameters: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected using a series of  $\omega$  and  $\varphi$  scans.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

# Visualization of Experimental Workflow and Structural Relationships

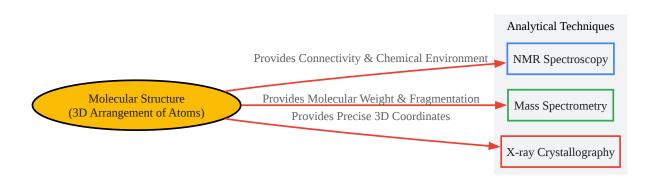
The following diagrams illustrate the logical flow of experiments for structure confirmation and the relationships between the different analytical techniques.





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Caption: Experimental workflow for the synthesis and structural confirmation of **2-methoxyadamantane** derivatives.





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Caption: Logical relationships between analytical techniques and the molecular structure they elucidate.

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